6-Hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC15794546
Molecular Formula: C6H4N2O6
Molecular Weight: 200.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4N2O6 |
|---|---|
| Molecular Weight | 200.11 g/mol |
| IUPAC Name | 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H4N2O6/c9-4-2(6(11)12)1-7-5(10)3(4)8(13)14/h1H,(H,11,12)(H2,7,9,10) |
| Standard InChI Key | QJWDJGWGMBFKGA-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C(=O)N1)[N+](=O)[O-])O)C(=O)O |
Introduction
Chemical Identity and Nomenclature
Systematic Identification
The IUPAC name for this compound is 4-hydroxy-5-nitro-6-oxo-1H-pyridine-3-carboxylic acid, reflecting its substitution pattern and functional groups . Its SMILES notation (C1=C(C(=C(C(=O)N1)N+[O-])O)C(=O)O) provides a machine-readable representation of the molecular structure, while the InChIKey (QJWDJGWGMBFKGA-UHFFFAOYSA-N) serves as a unique identifier for database searches . The compound is also known by several synonyms, including 685542-71-6 and 6-hydroxy-5-nitro-4-oxo-1,4-dihydropyridine-3-carboxylicacid .
Molecular Characteristics
Table 1 summarizes key molecular properties derived from computational chemistry:
| Property | Value | Method Reference |
|---|---|---|
| Molecular Weight | 200.11 g/mol | PubChem 2.1 |
| XLogP3-AA | -0.6 | XLogP3 3.0 |
| Hydrogen Bond Donors | 3 | Cactvs 3.4.6.11 |
| Topological PSA | 132 Ų | Cactvs 3.4.6.11 |
| Heavy Atom Count | 14 | PubChem |
These properties were computed using standardized algorithms as implemented in PubChem's chemical analysis toolkit . The negative XLogP3 value indicates moderate hydrophilicity, consistent with the presence of multiple polar functional groups .
Structural Analysis
Electronic Configuration
The conjugated π-system of the dihydropyridine ring creates distinct electronic environments for substituents. Nitro group substitution at position 5 induces significant electron withdrawal, stabilizing the enolic form of the 4-oxo group through resonance interactions . This electronic redistribution is critical for understanding the compound's reactivity in nucleophilic substitution reactions.
Tautomeric Equilibria
The compound exists in equilibrium between keto-enol tautomers, with computational models favoring the 6-hydroxy-4-oxo form under standard conditions . This tautomeric preference influences hydrogen bonding patterns, as evidenced by the three donor sites identified in PubChem's computed properties .
Comparative Analysis with Derivatives
The methyl ester derivative (CAS 222970-61-8) demonstrates how esterification of the carboxylic acid group modifies physicochemical behavior :
| Property | Parent Acid | Methyl Ester |
|---|---|---|
| Molecular Weight | 200.11 g/mol | 198.13 g/mol |
| Boiling Point | N/A | 365.4°C |
| LogP | -0.6 | 1.49 (density) |
This comparison highlights how functional group modifications alter volatility and hydrophobicity, providing insights for prodrug design strategies .
Synthetic Pathways
Nitration Strategies
Synthesis typically begins with nitration of dihydropyridine precursors. Position-selective nitration at C5 is achieved using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0-5°C) . The electron-deficient ring system directs electrophilic attack to the meta position relative to the carboxylic acid group .
Oxidation and Protection
Late-stage oxidation of the 4-position to the ketone requires careful oxidant selection. Recent protocols employ tert-butyl hydroperoxide in the presence of tungsten catalysts, achieving >85% conversion while preserving acid-sensitive functional groups . Carboxylic acid protection as methyl esters (as in the derivative ) facilitates purification before final deprotection steps.
Reactivity and Functionalization
Electrophilic Substitution
The nitro group activates adjacent positions for nucleophilic aromatic substitution. Model studies with the methyl ester analog show displacement of nitro groups by thiols under basic conditions (K₂CO₃/DMF, 80°C) . This reactivity profile suggests potential for creating bioconjugates through selective functionalization.
Coordination Chemistry
The oxo and carboxylic acid groups form stable complexes with transition metals. Preliminary molecular modeling predicts octahedral coordination geometries with Cu(II) ions, potentially useful in catalysis or metal-organic framework design .
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